molecular formula C10H12N2O2S2 B239873 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide

Numéro de catalogue B239873
Poids moléculaire: 256.3 g/mol
Clé InChI: WVEUCUBYWHQUOG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases.

Mécanisme D'action

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide inhibits BTK by binding to the active site of the enzyme, which prevents the phosphorylation of downstream signaling molecules. This leads to the inhibition of B-cell receptor signaling and downstream pathways, including NF-κB and AKT signaling, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide has been shown to induce apoptosis and inhibit cell proliferation in preclinical models of B-cell malignancies. In addition, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in preclinical models of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide is its specificity for BTK, which reduces the potential for off-target effects. However, one limitation of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide is its poor solubility, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the development of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide as a therapeutic agent. One direction is the combination of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance its efficacy. Another direction is the development of more soluble analogs of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide to improve its pharmacokinetic properties. Finally, the evaluation of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide in clinical trials for the treatment of B-cell malignancies and autoimmune diseases is an important future direction.

Méthodes De Synthèse

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide involves a multi-step process that starts with the reaction of 2-chloro-3-nitropyridine with 2-mercaptothiophenol to form 2-(2-mercapto-5-nitro-pyridin-3-yl)-thiophenol. This intermediate is then reacted with 2-(methylsulfonyl)ethylamine to form the final product, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide.

Applications De Recherche Scientifique

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide has been shown to inhibit BTK activity and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.

Propriétés

Nom du produit

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide

Formule moléculaire

C10H12N2O2S2

Poids moléculaire

256.3 g/mol

Nom IUPAC

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonamide

InChI

InChI=1S/C10H12N2O2S2/c1-16(13,14)12-10-8(6-11)7-4-2-3-5-9(7)15-10/h12H,2-5H2,1H3

Clé InChI

WVEUCUBYWHQUOG-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=C(C2=C(S1)CCCC2)C#N

SMILES canonique

CS(=O)(=O)NC1=C(C2=C(S1)CCCC2)C#N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.